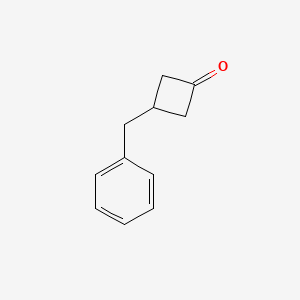

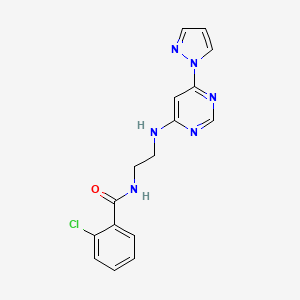

![molecular formula C22H23N3O6 B2505685 苯基4-((2-(苯并[d][1,3]二氧杂环-5-氨基)-2-氧代乙酰氨基)甲基)哌啶-1-羧酸酯 CAS No. 1234951-14-4](/img/structure/B2505685.png)

苯基4-((2-(苯并[d][1,3]二氧杂环-5-氨基)-2-氧代乙酰氨基)甲基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate" is a chemically synthesized molecule that may be related to piperidine derivatives, which are known for their biological activities. Piperidine derivatives have been extensively studied for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and are therefore of interest in the treatment of conditions such as Alzheimer's disease . Additionally, piperidine derivatives have been explored for their anti-thrombotic properties by inhibiting factor Xa and platelet aggregation .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance biological activity. For instance, the introduction of a phenyl group on the nitrogen atom of the amide moieties has been shown to result in enhanced anti-AChE activity . Similarly, the substitution of the benzamide with bulky moieties has led to a substantial increase in anti-AChE activity . The synthesis process typically involves multiple steps, including the use of benzenesulfonyl chloride, ethyl isonipecotate, and various N-substituted bromoacetamides .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The introduction of rigid analogues, such as isoindolone or indanone moieties, has been found to exhibit potent anti-AChE activity . The absolute configuration of piperidine derivatives, such as the stereochemistry of the methyl and phenyl groups, has also been determined to be significant for their biological function .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions to achieve the desired biological activity. For example, the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions in aqueous media is a key step in the synthesis of some biologically active piperidine derivatives . The substitution at the nitrogen atom with different electrophiles is another common reaction in the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their solubility, stability, and reactivity, are influenced by the substituents attached to the piperidine core. The introduction of electron-withdrawing or electron-donating groups can significantly affect these properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of the compounds. The spectral data, including IR, EIMS, and (1)H-NMR, are typically used to confirm the structures of synthesized compounds .

科学研究应用

化学合成和方法论

类似于苯基4-((2-(苯并[d][1,3]二氧杂环-5-氨基)-2-氧代乙酰氨基)甲基)哌啶-1-羧酸酯的化合物在科学研究中的一个关键应用涉及化学合成和方法论开发。例如,通过钯催化的C-H官能化研究吲哚啉合成代表了类似化合物被利用的一个领域。该方法是药物化学合成更广泛领域的一部分,旨在开发创建具有潜在治疗应用的复杂分子的有效途径。这项研究的重要性在于它有助于理解催化机制和探索新的合成途径,这可能导致发现新的药物和化学实体(Magano 等人,2014)。

晶体学和分子结构

通过 X 射线晶体学等技术对分子结构进行详细研究是另一个至关重要的应用领域。对于类似于苯基4-((2-(苯并[d][1,3]二氧杂环-5-氨基)-2-氧代乙酰氨基)甲基)哌啶-1-羧酸酯的化合物,晶体学分析有助于确定分子的绝对构型,这对于理解它们的化学行为和与生物靶标的相互作用至关重要。Peeters 等人对相关哌啶衍生物的绝对构型的研究例证了结构分析在药物化学和药物设计中的重要性,提供了对影响生物活性的立体化学偏好的见解(Peeters、Blaton和Ranter,1994)。

药理学研究

药理学研究代表了一个重要的应用领域,其中具有与苯基4-((2-(苯并[d][1,3]二氧杂环-5-氨基)-2-氧代乙酰氨基)甲基)哌啶-1-羧酸酯结构相似性的化合物因其潜在治疗效果而被研究。对新药效团的研究及其针对各种靶标的生物活性的评估是该研究领域的核心。例如,对相关化合物的 N 取代衍生物的合成和抗菌特性的研究突出了发现具有改善的功效和安全性特征的新型抗菌剂的持续努力(Khalid 等人,2016)。

作用机制

未来方向

属性

IUPAC Name |

phenyl 4-[[[2-(1,3-benzodioxol-5-ylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O6/c26-20(21(27)24-16-6-7-18-19(12-16)30-14-29-18)23-13-15-8-10-25(11-9-15)22(28)31-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRCGIQTBXWMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

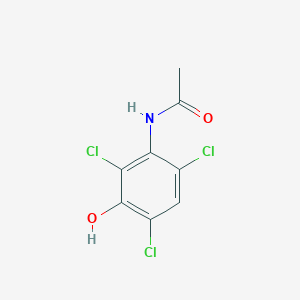

![2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2505602.png)

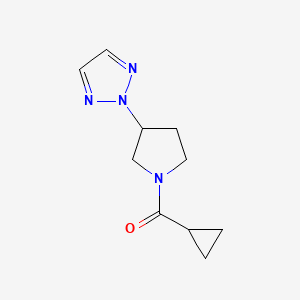

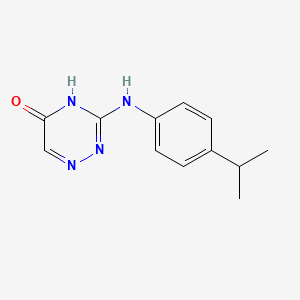

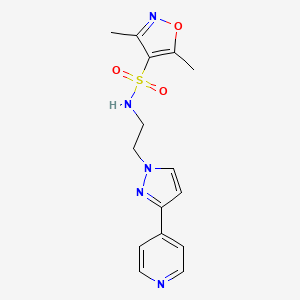

![8-(sec-butyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505604.png)

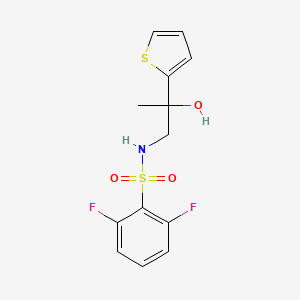

![2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol](/img/structure/B2505616.png)

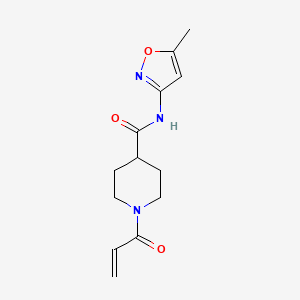

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505618.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2505625.png)